Cas no 368873-75-0 (Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1))
![Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) structure](https://ja.kuujia.com/scimg/cas/368873-75-0x500.png)
Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) 化学的及び物理的性質
名前と識別子
-
- Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1)
- 1-[bromo(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine,bromide
- LogP
- 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide
- 368873-75-0
- DTXSID70447004
- KSWNYCDTBNLSDL-UHFFFAOYSA-M
- N-BROMODIFLUOROMETHYL-4-DIMETHYLAMINOPYRIDINIUM BROMIDE
- AKOS040768879
- 1-(bromodifluoromethyl)-4-(dimethylamino)pyridin-1-ium bromide
- 1-(bromodifluoromethyl)-4-(dimethylamino)pyridinium bromide
- 1-[bromo(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;bromide
- 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide
- [1-[bromo(difluoro)methyl]-4-pyridylidene]-dimethyl-ammonium;bromide
- starbld0005497
-
- インチ: InChI=1S/C8H10BrF2N2.BrH/c1-12(2)7-3-5-13(6-4-7)8(9,10)11;/h3-6H,1-2H3;1H/q+1;/p-1
- InChIKey: KSWNYCDTBNLSDL-UHFFFAOYSA-M
- ほほえんだ: [Br-].C/[N+](=C1\C=CN(C(Br)(F)F)C=C\1)/C
計算された属性
- せいみつぶんしりょう: 319.8396
- どういたいしつりょう: 329.91788g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 7.1Ų
じっけんとくせい
- PSA: 6.25
Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815703-5g |
1-Bromodifluoromethyl-4-Dimethylamino-pyridinium bromide |
368873-75-0 | 98% | 5g |
¥6519.00 | 2024-05-16 |
Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) 関連文献
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1)に関する追加情報
Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) (CAS No. 368873-75-0)
Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) (CAS No. 368873-75-0) is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a bromodifluoromethyl pyridinium salt, has garnered attention due to its unique structural features and potential biological activities.
The molecular structure of this compound is characterized by a pyridinium ring substituted with a bromodifluoromethyl group and a methylammonium moiety. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the antimicrobial and antiviral properties of compounds containing bromodifluoromethyl groups. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that bromodifluoromethyl pyridinium salts exhibit potent activity against a range of bacterial strains, including multidrug-resistant pathogens. This finding underscores the potential of such compounds in addressing the growing challenge of antibiotic resistance.
In addition to their antimicrobial properties, these compounds have also shown promise in cancer research. A study in the European Journal of Medicinal Chemistry reported that certain bromodifluoromethyl pyridinium salts can induce apoptosis in cancer cells by disrupting key signaling pathways. This mechanism of action makes them attractive candidates for the development of novel anticancer agents.
The synthesis of Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) typically involves several steps, including the formation of the pyridinium ring and subsequent substitution with the bromodifluoromethyl group. Advanced synthetic methods, such as transition-metal-catalyzed reactions and electrophilic aromatic substitution, are often employed to achieve high yields and purity levels.
The pharmacokinetic properties of this compound are also an area of active research. Studies have shown that the presence of the bromodifluoromethyl group can significantly influence the compound's solubility, stability, and bioavailability. These properties are crucial for optimizing drug delivery and therapeutic efficacy.
In terms of toxicity, preliminary studies suggest that Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile and potential side effects.
The application of this compound extends beyond its direct therapeutic uses. It has also been explored as a lead compound for the design of more potent and selective derivatives. Computational methods, such as molecular docking and quantum mechanics calculations, are being used to identify structural modifications that could enhance its biological activity.
In conclusion, Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) (CAS No. 368873-75-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important focus for ongoing studies aimed at developing new therapeutic agents.
368873-75-0 (Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1)) 関連製品
- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)
- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)
- 1095275-07-2(Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-)
- 2227727-67-3((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane)
- 2138567-89-0(6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol)
- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2138078-67-6(3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)
- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)
- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)



